molecular formula C19H22N2O4S B2966993 2-methoxy-4,5-dimethyl-N-(1-methyl-2-oxo-1,2,3,4-tetrahydroquinolin-6-yl)benzene-1-sulfonamide CAS No. 922105-99-5

2-methoxy-4,5-dimethyl-N-(1-methyl-2-oxo-1,2,3,4-tetrahydroquinolin-6-yl)benzene-1-sulfonamide

Cat. No.: B2966993
CAS No.: 922105-99-5
M. Wt: 374.46
InChI Key: ULCZMUCXCJLIET-UHFFFAOYSA-N
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Description

This compound is a sulfonamide derivative featuring a benzosulfonamide core substituted with methoxy and dimethyl groups at positions 2, 4, and 3. The N-linked substituent is a 1-methyl-2-oxo-1,2,3,4-tetrahydroquinolin-6-yl group, introducing a partially saturated quinoline moiety.

Properties

IUPAC Name

2-methoxy-4,5-dimethyl-N-(1-methyl-2-oxo-3,4-dihydroquinolin-6-yl)benzenesulfonamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H22N2O4S/c1-12-9-17(25-4)18(10-13(12)2)26(23,24)20-15-6-7-16-14(11-15)5-8-19(22)21(16)3/h6-7,9-11,20H,5,8H2,1-4H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ULCZMUCXCJLIET-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=C(C=C1C)S(=O)(=O)NC2=CC3=C(C=C2)N(C(=O)CC3)C)OC
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H22N2O4S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

374.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-methoxy-4,5-dimethyl-N-(1-methyl-2-oxo-1,2,3,4-tetrahydroquinolin-6-yl)benzene-1-sulfonamide typically involves multiple steps. One common method starts with the preparation of the quinoline derivative, followed by the introduction of the sulfonamide group. The reaction conditions often require the use of catalysts and specific temperature controls to ensure the desired product is obtained.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale reactions using automated systems to control the reaction parameters. The use of continuous flow reactors can enhance the efficiency and yield of the synthesis process.

Chemical Reactions Analysis

Types of Reactions

2-methoxy-4,5-dimethyl-N-(1-methyl-2-oxo-1,2,3,4-tetrahydroquinolin-6-yl)benzene-1-sulfonamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form sulfoxides or sulfones.

    Reduction: Reduction reactions can convert the sulfonamide group to an amine.

    Substitution: The methoxy and methyl groups can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.

    Substitution: Halogenating agents and nucleophiles are typically employed for substitution reactions.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction can produce amines.

Scientific Research Applications

2-methoxy-4,5-dimethyl-N-(1-methyl-2-oxo-1,2,3,4-tetrahydroquinolin-6-yl)benzene-1-sulfonamide has several scientific research applications:

    Chemistry: It is used as a building block in the synthesis of more complex molecules.

    Biology: The compound’s antibacterial properties make it a candidate for studying bacterial resistance mechanisms.

    Industry: The compound can be used in the development of new materials with specific properties.

Mechanism of Action

The mechanism of action of 2-methoxy-4,5-dimethyl-N-(1-methyl-2-oxo-1,2,3,4-tetrahydroquinolin-6-yl)benzene-1-sulfonamide involves its interaction with specific molecular targets. The sulfonamide group can inhibit bacterial enzymes by mimicking the structure of para-aminobenzoic acid (PABA), a substrate for bacterial folic acid synthesis. This inhibition disrupts the production of folic acid, which is essential for bacterial growth and replication.

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural and Functional Analogues

The compound’s sulfonamide and tetrahydroquinoline moieties align it with two broad classes of molecules:

Sulfonamide-based enzyme inhibitors: Drugs like Celecoxib (a cyclooxygenase-2 inhibitor) share the sulfonamide group, which is critical for binding to enzyme active sites via hydrogen bonding.

Tetrahydroquinoline derivatives: Compounds such as 2-amino-3-methylimidazo[4,5-f]quinoline (IQ), a mutagenic heterocyclic amine found in cooked foods, share a quinoline backbone. While IQ is carcinogenic due to DNA adduct formation, the target compound’s tetrahydroquinoline moiety lacks the aromatic amines implicated in mutagenicity, suggesting divergent biological effects .

Physicochemical Properties

A hypothetical comparison table based on structural analogs:

Property Target Compound Celecoxib 2-Amino-3-methylimidazo[4,5-f]quinoline (IQ)
Molecular Weight ~400 g/mol (estimated) 381.37 g/mol 198.23 g/mol
Key Functional Groups Sulfonamide, methoxy, tetrahydroquinoline Sulfonamide, trifluoromethyl Imidazole, quinoline, amine
Bioactivity Hypothesized enzyme inhibition COX-2 inhibition Mutagenicity, carcinogenicity
Solubility Likely low (lipophilic substituents) Low aqueous solubility Moderate solubility in polar solvents
Toxicity Profile Unknown Cardiovascular risks Carcinogenic in rodents and primates

Research Findings and Limitations

  • Target Compound: No direct pharmacological or toxicological data are available in the provided evidence.
  • IQ: Despite structural similarities, IQ’s carcinogenicity arises from aromatic amine-mediated DNA adducts, a feature absent in the target compound. This underscores the importance of substituent chemistry in toxicity .

Critical Analysis of Evidence Gaps

The provided evidence lacks explicit data on the target compound, necessitating reliance on indirect analogs. For example:

Thus, the comparison is speculative and requires validation through experimental studies (e.g., enzyme assays, ADMET profiling).

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